molecular formula C24H19NO2 B3828423 5-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

5-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

Cat. No.: B3828423
M. Wt: 353.4 g/mol
InChI Key: AMKFUJCVEPYZFT-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound characterized by its unique structural features, which include a benzodioxole moiety fused to a tetrahydrobenzo[a]phenanthridine framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole precursor, which can be synthesized through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole. This intermediate is then subjected to a series of cyclization and reduction reactions to construct the tetrahydrobenzo[a]phenanthridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and high-pressure reaction conditions are often employed to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its fully saturated analog.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzodioxole ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Fully saturated tetrahydrobenzo[a]phenanthridine

    Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

This compound has shown potential biological activities, including antimicrobial and anticancer properties. It is often studied for its ability to interact with biological macromolecules, such as DNA and proteins, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. Research focuses on their efficacy and safety profiles in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The compound’s ability to intercalate into DNA strands disrupts the replication process, which is a key mechanism in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler structure lacking the tetrahydrobenzo[a]phenanthridine framework.

    Tetrahydrobenzo[a]phenanthridine: Lacks the benzodioxole moiety.

    Phenanthridine: A parent compound with a similar core structure but without the tetrahydro and benzodioxole groups.

Uniqueness

5-(1,3-Benzodioxol-5-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to the combination of the benzodioxole and tetrahydrobenzo[a]phenanthridine structures. This dual functionality allows for diverse chemical reactivity and biological activity, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2/c1-2-6-17-15(5-1)9-11-20-23(17)18-7-3-4-8-19(18)24(25-20)16-10-12-21-22(13-16)27-14-26-21/h1-2,5-6,9-13H,3-4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKFUJCVEPYZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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